Barbituric acid, 5-T-BU-
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Overview
Description
5-(tert-butyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound with a pyrimidine ring structure substituted with a tert-butyl group at the 5-position and three keto groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butyl acetoacetate with urea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity 5-(tert-butyl)pyrimidine-2,4,6(1H,3H,5H)-trione.
Chemical Reactions Analysis
Types of Reactions
5-(tert-butyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
5-(tert-butyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(tert-butyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-2,4,6-trione: Lacks the tert-butyl group but has similar keto functionalities.
5-methylpyrimidine-2,4,6(1H,3H,5H)-trione: Contains a methyl group instead of a tert-butyl group.
5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione: Contains an ethyl group instead of a tert-butyl group.
Uniqueness
5-(tert-butyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability and alter its interaction with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
90197-63-0 |
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Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5-tert-butyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H12N2O3/c1-8(2,3)4-5(11)9-7(13)10-6(4)12/h4H,1-3H3,(H2,9,10,11,12,13) |
InChI Key |
YPORGWCGCHDBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(=O)NC(=O)NC1=O |
Origin of Product |
United States |
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